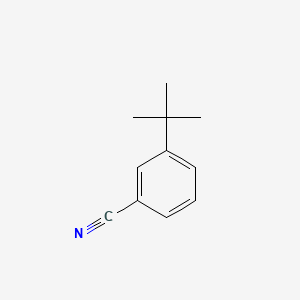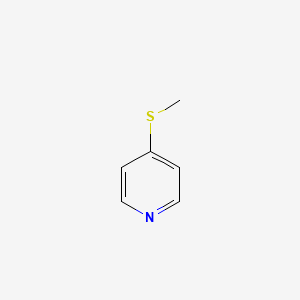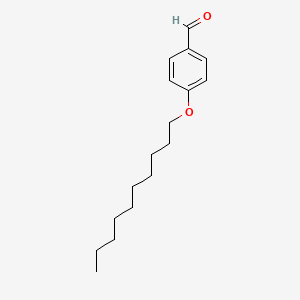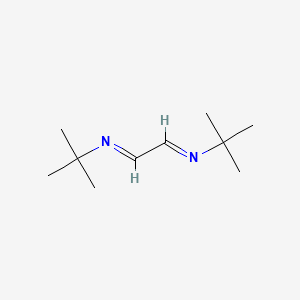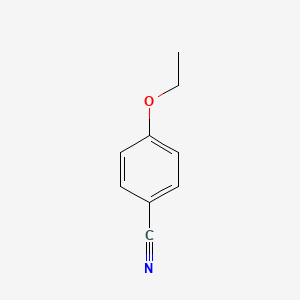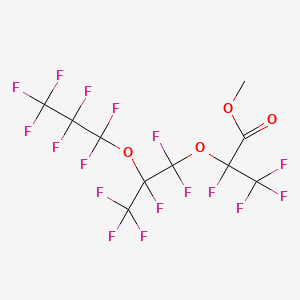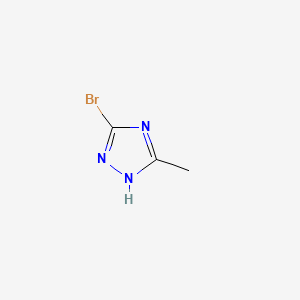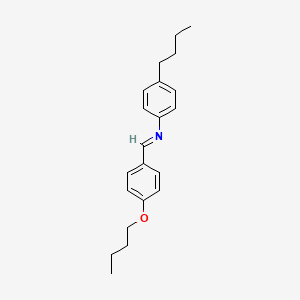
Glycylmethionine
描述
Glycylmethionine is a dipeptide composed of the amino acids glycine and methionine. It is known for its role as a metabolite and is the reverse sequence of methionylglycine. The compound has a chemical formula of C₇H₁₄N₂O₃S and a molar mass of 206.26 g/mol
准备方法
Synthetic Routes and Reaction Conditions: Glycylmethionine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the amino acids are sequentially added to a solid resin. The synthesis involves the protection of functional groups to prevent side reactions, followed by deprotection and cleavage from the resin .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS or solution-phase synthesis. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The use of automated peptide synthesizers has streamlined the production process, making it more efficient and scalable .
化学反应分析
Types of Reactions: Glycylmethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of this compound involves electron transfer from the sulfur atom or the terminal amino group, leading to the formation of α-protons and sulfur-centered cation radicals .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .
Major Products Formed: The major products formed from the oxidation of this compound include sulfur-centered radicals and α-protons.
科学研究应用
Glycylmethionine has diverse applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a model compound to study peptide oxidation and radical formation. Its unique structure allows researchers to investigate the mechanisms of peptide reactions and develop new synthetic methodologies .
Biology: In biological research, this compound is studied for its role in protein metabolism and cellular processes. It serves as a substrate for enzymes involved in peptide bond formation and degradation, providing insights into protein synthesis and turnover .
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being explored as a candidate for drug development, particularly in the treatment of oxidative stress-related diseases .
Industry: In the industrial sector, this compound is used in the production of specialized peptides and proteins. Its stability and reactivity make it suitable for various applications, including pharmaceuticals, cosmetics, and food additives .
作用机制
The mechanism of action of glycylmethionine involves its ability to undergo oxidation and form sulfur-centered radicals. These radicals can interact with other molecules, leading to various biochemical effects. The compound’s conformation plays a crucial role in its reactivity, with different forms (cationic, zwitterionic, or anionic) exhibiting distinct behaviors .
相似化合物的比较
- Methionylglycine
- Alanylmethionine
- Methionylphenylalanine
Comparison: Glycylmethionine is unique due to its specific sequence of glycine and methionine, which influences its reactivity and stability. Compared to methionylglycine, this compound exhibits different oxidation mechanisms and radical formation pathways. Alanylmethionine and methionylphenylalanine, while similar in structure, have distinct properties and applications, highlighting the uniqueness of this compound .
属性
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUCCYYAAFKTH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-94-9 | |
| Record name | Glycyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylmethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-glycyl-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4L5K3198 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



